(E)-N'-(4-methoxybenzylidene)-2-(p-tolyloxy)acetohydrazide
CAS No.: 290835-19-7
Cat. No.: VC21380024
Molecular Formula: C17H18N2O3
Molecular Weight: 298.34g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 290835-19-7 |
|---|---|
| Molecular Formula | C17H18N2O3 |
| Molecular Weight | 298.34g/mol |
| IUPAC Name | N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide |
| Standard InChI | InChI=1S/C17H18N2O3/c1-13-3-7-16(8-4-13)22-12-17(20)19-18-11-14-5-9-15(21-2)10-6-14/h3-11H,12H2,1-2H3,(H,19,20)/b18-11+ |
| Standard InChI Key | GYSPJBPZAOLIEX-WOJGMQOQSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC |
| SMILES | CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC |
| Canonical SMILES | CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC |
Introduction
(E)-N'-(4-Methoxybenzylidene)-2-(p-tolyloxy)acetohydrazide is a hydrazone derivative, a class of organic compounds widely studied for their biological and chemical properties. This compound has gained attention due to its potential applications in medicinal chemistry, particularly as an antimicrobial, antioxidant, or anticancer agent. Its structure includes a methoxybenzylidene moiety and a p-tolyloxy group attached to an acetohydrazide backbone, which contributes to its unique properties.
Synthesis
The synthesis of this compound typically involves the reaction between 4-methoxybenzaldehyde and 2-(p-tolyloxy)acetohydrazide under reflux conditions in ethanol:
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Dissolve 4-methoxybenzaldehyde and 2-(p-tolyloxy)acetohydrazide in ethanol.
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Stir the mixture at room temperature for about 30 minutes.
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Filter the precipitate and dry it to obtain the final compound.
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Single crystals can be grown from ethyl acetate by slow evaporation for structural studies .
Crystallographic Data
Crystallographic analysis reveals:
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Crystal System: Monoclinic
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Space Group: P21/c
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Unit Cell Dimensions:
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~10.5 Å
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~7.8 Å
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~15.2 Å
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Dihedral Angle: The benzene rings form a dihedral angle of approximately 83° .
The compound's crystalline structure is stabilized by intermolecular hydrogen bonding and weak C–H···π interactions.
Biological Significance
Hydrazone derivatives like (E)-N'-(4-Methoxybenzylidene)-2-(p-tolyloxy)acetohydrazide exhibit diverse biological activities:
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Antimicrobial Activity:
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Antioxidant Properties:
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Potential Anticancer Activity:
Applications in Medicinal Chemistry
(E)-N'-(4-Methoxybenzylidene)-2-(p-tolyloxy)acetohydrazide holds promise in drug design due to its versatile functional groups:
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It can serve as a lead compound for developing antimicrobial agents.
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Its antioxidant properties make it a candidate for treating oxidative stress-related diseases.
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Further structural modifications could enhance its pharmacological profile.
Data Table
| Property | Value/Observation |
|---|---|
| Molecular Formula | C17H18N2O3 |
| Molecular Weight | ~298.34 g/mol |
| Melting Point | ~403–405 K |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Dihedral Angle Between Benzene Rings | ~83° |
| Hydrogen Bonding | N–H···O dimers with R2²(8) motifs |
| Biological Activities | Antimicrobial, antioxidant, anticancer |
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